molecular formula C20H18F4N4OS B2685198 N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide CAS No. 1396847-09-8

N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide

Cat. No.: B2685198
CAS No.: 1396847-09-8
M. Wt: 438.44
InChI Key: XRPXSXIMXFJMHF-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-carboxamide core substituted with a 4-(trifluoromethyl)-1,3-benzothiazol-2-yl moiety and a 4-fluorobenzyl group.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F4N4OS/c21-14-6-4-13(5-7-14)12-25-18(29)27-8-10-28(11-9-27)19-26-17-15(20(22,23)24)2-1-3-16(17)30-19/h1-7H,8-12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPXSXIMXFJMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and the subsequent attachment of the piperazine and fluorophenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to target proteins, while the benzothiazole ring may interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperazine-carboxamide and benzothiazole derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and substituent effects:

Core Piperazine-Carboxamide Derivatives
Compound Name Substituents Melting Point (°C) Yield (%) Key Structural Features Reference
N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) 4-Fluorophenyl, quinazolinone 196.5–197.8 57.3 Quinazolinone ring enhances rigidity
N-(4-(Trifluoromethyl)phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A15) 4-Trifluoromethylphenyl, quinazolinone 198.8–200.6 48.1 CF₃ group increases lipophilicity
N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A26) 2-Cl-5-CF₃-phenyl, quinazolinone 201.5–202.8 50.3 Halogen and CF₃ enhance metabolic stability
Target Compound 4-Fluorobenzyl, 4-CF₃-benzothiazole Not reported Not reported Benzothiazole improves π-π stacking

Key Observations :

  • The 4-fluorophenyl group (as in A3) is associated with moderate melting points (~197°C) and high yields (57.3%), likely due to its electron-withdrawing nature stabilizing crystalline packing .
  • Trifluoromethyl substituents (A15, A26) increase melting points (~200°C) and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting agents .
  • The benzothiazole moiety in the target compound (vs. quinazolinone in A3/A15) may enhance binding to aromatic-rich enzyme pockets (e.g., kinases or GPCRs) due to its planar, rigid structure .
Benzothiazole-Containing Analogs
Compound Name Substituents Biological Activity Reference
4-(1,3-Benzothiazol-2-yl)-N-({2-[(4-fluorophenyl)methoxy]phenyl}methyl)aniline (6408-0035) 4-Fluorobenzyloxy, aniline-linked Anticancer screening candidate
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Piperazine-acetamide, benzothiazole Antiproliferative activity

Key Observations :

  • Benzothiazole derivatives (e.g., 6408-0035) are frequently explored in oncology due to their ability to intercalate DNA or inhibit topoisomerases .
  • The piperazine-acetamide linker in BZ-IV demonstrates improved solubility compared to carboxamide-linked analogs, suggesting structural flexibility for optimizing pharmacokinetics .

Substituent Effects on Physicochemical and Pharmacological Properties

  • Fluorine Substituents :
    • 4-Fluorophenyl groups improve metabolic stability by resisting oxidative degradation .
    • 4-Fluorobenzyl (target compound) may enhance bioavailability through reduced CYP450-mediated metabolism .
  • Trifluoromethyl Groups :
    • Increase logP values (e.g., A15: calculated logP ~3.5) for enhanced membrane permeability .
    • Electron-withdrawing effects stabilize interactions with hydrophobic enzyme pockets .
  • Benzothiazole vs. Quinazolinone derivatives (A3, A15) exhibit higher melting points due to intramolecular hydrogen bonding .

Biological Activity

N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H18F4N2S, with a molecular weight of 392.42 g/mol. The compound features a piperazine core substituted with a fluorophenyl group and a trifluoromethyl-benzothiazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds derived from piperazine and benzothiazole. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that compounds with similar structures exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cell lines, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)Reference
11aMCF-70.11
11bA5490.65
17aMCF-70.65

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar trifluoromethyl groups have been evaluated for their efficacy against Mycobacterium tuberculosis. In one study, derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra . This suggests that this compound may also possess similar antimicrobial properties.

The biological activity of this compound is likely related to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that related compounds can activate apoptotic pathways in cancer cells, leading to increased cell death.
  • Antimicrobial Mechanisms : The presence of the trifluoromethyl group may enhance membrane permeability or interfere with bacterial metabolism.

Case Study 1: Anticancer Evaluation

A recent investigation into related piperazine derivatives revealed promising results in vitro against various cancer cell lines. The study highlighted that modifications in the benzothiazole moiety significantly influenced the anticancer activity, with some derivatives showing enhanced potency compared to established chemotherapeutics .

Case Study 2: Antimycobacterial Activity

In another study focused on tuberculosis treatment, a series of substituted piperazine derivatives were synthesized and screened for their activity against M. tuberculosis. The findings indicated that certain modifications led to improved efficacy, suggesting that this compound could be further explored as a candidate for developing new antimycobacterial agents .

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